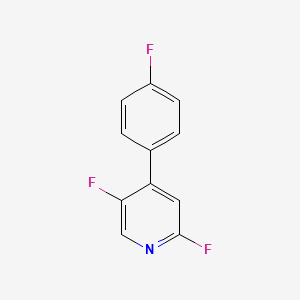

2,5-Difluoro-4-(4-fluorophenyl)pyridine

Description

Properties

Molecular Formula |

C11H6F3N |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

2,5-difluoro-4-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)13/h1-6H |

InChI Key |

IJWSRHDWSOBGGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(4-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using effective fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and advanced knowledge of fluorine chemistry facilitate the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.

Oxidation: Common oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-(4-fluorophenyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Industry: Used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(4-fluorophenyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Fluorescence and Electronic Effects

The fluorescence behavior of this compound can be contrasted with PT-F (). PT-F exhibits strong fluorescence due to symmetric electron-withdrawing fluorine substituents stabilizing excited states. In contrast, the asymmetric 2,5-difluoro substitution in the target compound may reduce fluorescence intensity by introducing charge imbalance .

Solubility and Crystallization

High-yield synthesis and crystallization from dimethylformamide (DMF) are common in fluorophenyl-pyridine derivatives (). However, the perpendicular orientation of one fluorophenyl group in this compound could reduce solubility compared to PT-F, which maintains full planarity and stronger crystal packing .

Biological Activity

2,5-Difluoro-4-(4-fluorophenyl)pyridine is an organic compound notable for its unique structural features, including a pyridine ring substituted with two fluorine atoms and a para-fluorophenyl group. This molecular configuration enhances its physical and chemical properties, making it a subject of interest in medicinal chemistry and biological research. Recent studies have indicated that this compound exhibits significant biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of fluorine atoms contributes to increased lipophilicity and improved binding affinity to biological targets compared to non-fluorinated analogs. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyridine Ring | Contains two fluorine substitutions at the 2 and 5 positions. |

| Para-Fluorophenyl Group | Attached at the 4 position of the pyridine ring. |

Pharmacological Potential

Research indicates that this compound and its derivatives have potential therapeutic applications. They have been studied for their roles as antagonists in protease-activated receptor pathways, which are critical in cardiovascular diseases . The biological activity is often linked to the fluorinated moieties that enhance selectivity toward specific receptors or enzymes involved in various disease processes.

Molecular docking studies have demonstrated that this compound can effectively bind to protein targets associated with disease pathways. This binding is influenced by the compound's fluorine atoms, which improve its interaction with biological macromolecules .

Study on Cardiovascular Applications

In a study examining the effects of fluorinated compounds on cardiovascular health, this compound was found to significantly inhibit receptor activation involved in inflammatory responses. The results indicated a dose-dependent relationship with effective concentrations ranging from 1 μM to 10 μM .

Anticancer Activity

Another research project explored the anticancer properties of this compound. It was tested against several cancer cell lines, including melanoma and prostate cancer. The findings suggested that at concentrations of 10 μM, significant reductions in cell viability were observed, indicating potential utility in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(4-fluorophenyl)pyridine | Structure | Less lipophilic; lower binding affinity than difluorinated variant. |

| 3-Fluoro-5-(4-fluorophenyl)pyridine | Structure | Different position of fluorine; may exhibit varied activity profiles. |

| 2,6-Difluoro-4-(4-fluorophenyl)pyridine | Structure | Altered reactivity; potential for different target interactions. |

These compounds differ primarily in their substitution patterns on the pyridine ring and the number of fluorine atoms present, which can significantly influence their chemical reactivity and biological activity .

Q & A

Q. How can scale-up challenges (e.g., low yields, impurities) be mitigated during gram-scale synthesis?

- Optimization :

- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water).

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.